Cas no 5469-04-5 (2-methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl 3-methylbut-2-enoate)

2-methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl 3-methylbut-2-enoate structure
5469-04-5 structure
Product name:2-methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl 3-methylbut-2-enoate
CAS No:5469-04-5
MF:C14H18O3
MW:234.290924549103
CID:942564

2-methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl 3-methylbut-2-enoate Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl 3-methylbut-2-enoate
    • 2-Butenoic acid, 3-methyl-, 2-methyl-4-oxo-3-(2-propen-1-yl)-2-cyclopenten-1-yl ester
    • Inchi: 1S/C14H18O3/c1-5-6-11-10(4)13(8-12(11)15)17-14(16)7-9(2)3/h5,7,13H,1,6,8H2,2-4H3
    • InChI Key: KOQJNCZDVLZJIM-UHFFFAOYSA-N
    • SMILES: C(OC1CC(=O)C(CC=C)=C1C)(=O)/C=C(/C)\C

Computed Properties

  • Exact Mass: 234.12564
  • Monoisotopic Mass: 234.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5

Experimental Properties

  • Density: 1.04
  • Boiling Point: 333°C at 760 mmHg
  • Flash Point: 144°C
  • Refractive Index: 1.499
  • PSA: 43.37
  • LogP: 2.72980

2-methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl 3-methylbut-2-enoate Related Literature

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